Rat RFRP-3

Description

Rat RFamide-related peptide-3 (RFRP-3) is a mammalian neuropeptide structurally and functionally related to avian gonadotropin-inhibitory hormone (GnIH). It is primarily expressed in the dorsomedial hypothalamic nucleus (DMH) and tuberomammillary nucleus (TMN), with widespread projections to regions regulating reproduction, feeding, and stress . RFRP-3 suppresses luteinizing hormone (LH) secretion, inhibits male sexual behavior, and stimulates growth hormone (GH) release and food intake in rats, suggesting dual roles in reproductive and metabolic homeostasis . Its receptor, GPR147 (NPFF1), mediates these effects through interactions with GnRH neurons and pituitary gonadotropes .

Properties

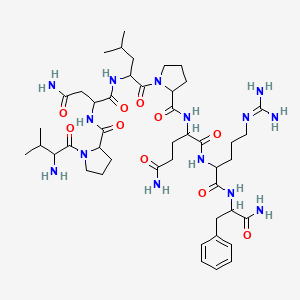

Molecular Formula |

C45H72N14O10 |

|---|---|

Molecular Weight |

969.1 g/mol |

IUPAC Name |

2-[[1-[2-[[4-amino-2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C45H72N14O10/c1-24(2)21-31(57-40(65)30(23-35(47)61)56-42(67)33-15-10-20-59(33)44(69)36(48)25(3)4)43(68)58-19-9-14-32(58)41(66)54-28(16-17-34(46)60)39(64)53-27(13-8-18-52-45(50)51)38(63)55-29(37(49)62)22-26-11-6-5-7-12-26/h5-7,11-12,24-25,27-33,36H,8-10,13-23,48H2,1-4H3,(H2,46,60)(H2,47,61)(H2,49,62)(H,53,64)(H,54,66)(H,55,63)(H,56,67)(H,57,65)(H4,50,51,52) |

InChI Key |

JFZCLMZUABKABL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Neuropeptide NPVF can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods: For industrial-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding neuropeptide NPVF into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Neuropeptide NPVF undergoes various chemical reactions, including:

Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products:

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with free thiol groups.

Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Neuropeptide NPVF has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Plays a crucial role in sleep regulation and nociception. .

Medicine: Investigated for its potential in enhancing angiogenesis and osteogenesis in bone regeneration. .

Industry: Utilized in the development of peptide-based therapeutics and biomaterials for tissue engineering.

Mechanism of Action

Neuropeptide NPVF exerts its effects by binding to specific G-protein-coupled receptors, such as NPFFR1. This interaction leads to the activation of downstream signaling pathways, including the Wnt/β-catenin signaling pathway, which is involved in osteogenic differentiation . In the context of sleep regulation, neuropeptide NPVF activates serotonergic neurons in the raphe nuclei, promoting sleep .

Comparison with Similar Compounds

Structural and Receptor Comparisons

| Feature | Rat RFRP-3 | Avian GnIH | Mammalian GALP |

|---|---|---|---|

| Peptide Length | 16 amino acids | 12 amino acids | 60 amino acids |

| C-terminal Motif | LPXRFamide | LPXRFamide | Non-RFamide structure |

| Receptor | GPR147 (NPFF1) | GPR147 | GALP receptors (undetermined) |

| Cross-reactivity | Antibodies cross-react with avian GnIH | Antibodies cross-react with RFRP-3 | No cross-reactivity with RFRP-3/GnIH |

Key Insights :

Functional Roles in the HPG Axis

- RFRP-3 vs. GnIH: Both suppress LH secretion and male sexual behavior . In rats, RFRP-3 inhibits GnRH neurons directly, whereas GnIH in birds acts on both GnRH neurons and pituitary gonadotropes .

RFRP-3 vs. GALP :

Metabolic and Behavioral Effects

Species-Specific Variations

- Pigs : RFRP-3 inhibits ovarian granulosa cell proliferation and induces apoptosis via the p38MAPK pathway .

- Sheep : Seasonal breeders show reduced RFRP-3 expression during reproductive phases, suggesting adaptive suppression .

- Primates : RFRP-3 inhibits both LH and FSH, unlike its selective LH suppression in rodents .

Mechanisms of Action

- Stress Response : RFRP-3 expression is upregulated by glucocorticoids, linking stress to reproductive suppression .

- Metabolic Regulation : Chronic RFRP-3 administration in rats impairs glucose tolerance by inhibiting insulin secretion .

- Light-Dependent Effects : RFRP-3’s inhibition of male sexual behavior is potentiated during the photophase, mediated by melatonin-sensitive pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.